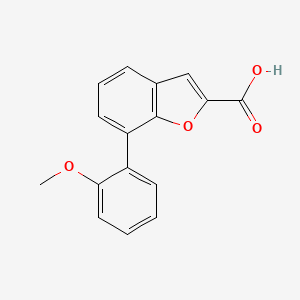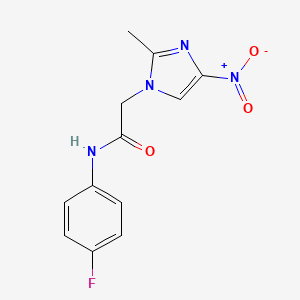
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a fluorophenyl group, a nitroimidazole moiety, and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The nitrated imidazole is alkylated with methyl iodide to introduce the methyl group.
Acetamide Formation: The final step involves the reaction of the alkylated nitroimidazole with 4-fluoroaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of N-(4-Aminophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
Substitution: Formation of N-(4-Substituted phenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide derivatives.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Pharmacology: Research is conducted to explore its potential as an anti-inflammatory and anticancer agent.
Biochemistry: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Chemistry: It is explored for its use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves:
Molecular Targets: The compound targets microbial enzymes and receptors, disrupting their normal function.
Pathways Involved: It interferes with DNA synthesis and repair in microbial cells, leading to cell death. In cancer cells, it may inhibit specific signaling pathways involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- N-(4-Bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- N-(4-Methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Uniqueness
N-(4-Fluorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its chloro, bromo, and methyl analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross cell membranes.
Propriétés
Formule moléculaire |
C12H11FN4O3 |
|---|---|
Poids moléculaire |
278.24 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11FN4O3/c1-8-14-11(17(19)20)6-16(8)7-12(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) |
Clé InChI |
FVWUGSRHTMXBRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


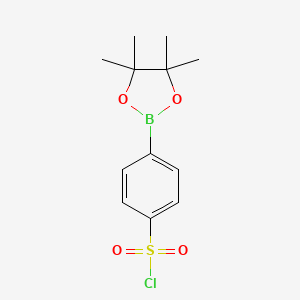
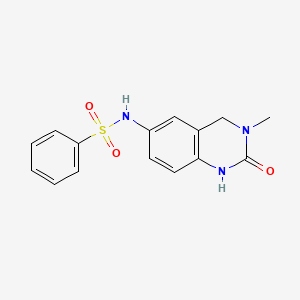
![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)
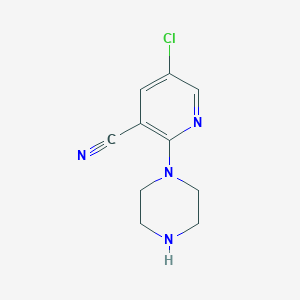
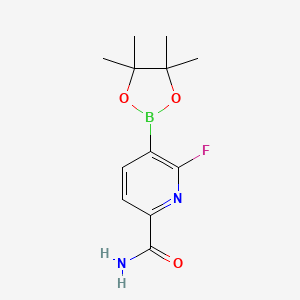
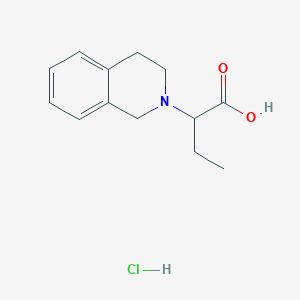
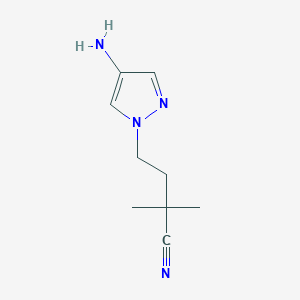

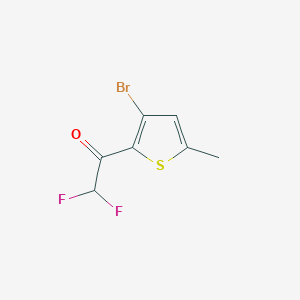
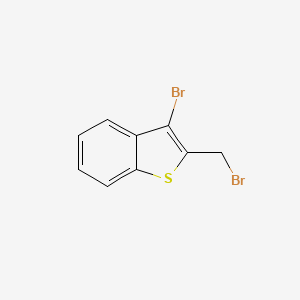
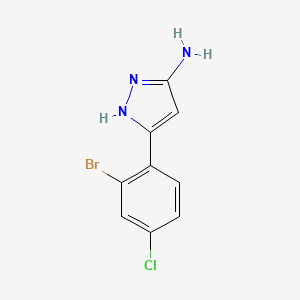
![2-Amino-3-(imidazo[1,2-A]pyridin-3-YL)propanoic acid](/img/structure/B13582307.png)

